molecular formula C19H12Cl2N2O B2941018 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile CAS No. 341964-42-9

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile

Cat. No.: B2941018
CAS No.: 341964-42-9
M. Wt: 355.22
InChI Key: LTSAFYSYOMQELV-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of dichlorophenyl and methylphenyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinonitrile derivatives with different substituents on the phenyl rings. Examples include:

  • 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile
  • 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazino)nicotinonitrile

Uniqueness

4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile is unique due to its specific combination of dichlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c1-11-2-4-12(5-3-11)18-9-15(16(10-22)19(24)23-18)14-7-6-13(20)8-17(14)21/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSAFYSYOMQELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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